3-Cyanonaphthalene-2,6-dicarboxylic acid
Description
The Evolving Landscape of Polyfunctional Naphthalene (B1677914) Derivatives in Materials Science
The field of materials science has witnessed a growing interest in polyfunctional naphthalene derivatives. The rigid, planar, and aromatic nature of the naphthalene core provides excellent thermal and chemical stability, making it a foundational component for robust materials. researchgate.net When substituted with multiple functional groups, these derivatives become versatile building blocks for a wide array of advanced materials. Naphthalene dicarboxylic acids, for instance, are crucial monomers in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), which exhibits superior properties compared to conventional polyesters. researchgate.netwikipedia.org Furthermore, their structural rigidity and varied coordination capabilities have made them popular organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis. nih.govnih.govchemicalbook.com The introduction of additional functional groups, such as cyano moieties, further expands their utility, offering pathways to materials with tailored electronic, optical, and chemical properties. nih.gov
Strategic Importance of 3-Cyanonaphthalene-2,6-dicarboxylic Acid in Contemporary Chemical Research
This compound is a strategically designed molecule that combines the well-established naphthalene-2,6-dicarboxylic acid (NDC) framework with a nitrile (cyano) functional group. While research on this specific compound is not yet widespread, its importance can be inferred from the distinct properties of its constituent parts. The dicarboxylate groups at the 2- and 6-positions provide primary sites for forming strong, linear connections, ideal for creating polymers and extended frameworks. wikipedia.org The addition of the cyano group at the 3-position introduces several key features:
Trifunctionality: It transforms the linker from a difunctional to a trifunctional building block, enabling the formation of more complex and potentially more stable 3D structures.
Modulated Electronic Properties: The electron-withdrawing nature of the cyano group can significantly alter the electronic landscape of the naphthalene ring system, which is crucial for applications in electronics, sensing, and photoluminescence. mdpi.com
Additional Coordination Site: The nitrogen atom of the cyano group can act as a coordination site for metal ions, offering alternative connectivity patterns in the design of MOFs and coordination polymers. researchgate.net
This unique combination of functionalities makes this compound a highly promising, yet underexplored, building block for the next generation of advanced materials.
Delineation of Research Avenues and Objectives for this compound
The unique structural and electronic characteristics of this compound define several clear research objectives. The primary goals for investigating this compound include:
Development of Novel Synthesis Routes: Establishing an efficient and scalable synthesis for this 1,2,3,6-tetrasubstituted naphthalene derivative is a fundamental first step. The synthesis of asymmetrically substituted naphthalenes can be challenging. researchgate.net
Exploration of New MOF and Coordination Polymer Topologies: A key objective is to use this trifunctional linker to synthesize new framework materials. Research would focus on how the cyano group participates in or influences the framework assembly, potentially leading to novel network topologies with enhanced properties, such as tailored pore environments and increased gas adsorption capacities.
Synthesis of High-Performance Polymers: Investigating its use as a monomer or additive in polymerization reactions to create new polyesters or polyamides. The rigidity of the naphthalene core and the polarity of the cyano group could lead to polymers with enhanced thermal stability, mechanical strength, and specific chemical affinities.
Investigation of Luminescent and Electronic Materials: Characterizing the photophysical properties of the molecule and its derivatives. The combination of the naphthalene chromophore and the electron-withdrawing cyano group suggests potential for applications in organic light-emitting diodes (OLEDs), chemical sensors, and other optoelectronic devices.
Structure
2D Structure
3D Structure
Properties
CAS No. |
830320-87-1 |
|---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-cyanonaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H7NO4/c14-6-10-4-9-3-8(12(15)16)2-1-7(9)5-11(10)13(17)18/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
JKWHVQDKBJDFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C(=O)O)C#N)C(=O)O |
Origin of Product |
United States |
Synthesis and Functionalization
One potential strategy involves the multi-step construction of the substituted naphthalene (B1677914) core. A Diels-Alder reaction, for example, could be employed to form the naphthalene ring system with the required substitution pattern already in place or with precursor groups that can be subsequently converted to the cyano and carboxylic acid functionalities. researchgate.net Another approach could start with a pre-existing, suitably substituted naphthalene derivative. For instance, a compound like 2,6-dimethyl-3-bromonaphthalene could be a viable starting material, where the methyl groups are oxidized to carboxylic acids and the bromo group is converted to a cyano group via a Rosenmund-von Braun reaction. researchgate.net
Alternatively, a route starting from 2,6-naphthalenedisulfonate could be envisioned. Fusion with potassium cyanide could yield the dinitrile, which can then be selectively hydrolyzed. orgsyn.org However, introducing a third functional group at a specific position would require additional strategic steps.
Once synthesized, the functionalization of 3-Cyanonaphthalene-2,6-dicarboxylic acid would primarily involve the reactions of its three functional groups:
Carboxylic Acid Groups: These groups can undergo standard esterification or amidation reactions to create a variety of derivatives or to be incorporated into polyesters and polyamides. They are the primary sites for deprotonation to coordinate with metal centers in the synthesis of MOFs.
Cyano Group: The nitrile can be hydrolyzed to an amide or a carboxylic acid, reduced to a primary amine, or used to synthesize heterocyclic rings like tetrazoles. researchgate.net It can also remain as a key functional group that imparts polarity and acts as a hydrogen bond acceptor or a metal coordination site.
| Property | Description |
| Molecular Formula | C₁₃H₇NO₄ |
| Molecular Weight | 241.20 g/mol |
| Functional Groups | 2x Carboxylic Acid (-COOH), 1x Cyano (-CN) |
| Core Structure | Naphthalene |
Coordination Chemistry and Framework Materials
The true potential of 3-Cyanonaphthalene-2,6-dicarboxylic acid as a building block is most evident in its prospective role in coordination chemistry. The parent molecule, 2,6-naphthalenedicarboxylic acid (2,6-NDC), is widely used to construct a vast range of MOFs and coordination polymers with diverse metal ions including Zn(II), Cd(II), Co(II), and Ni(II). nih.govnih.govresearchgate.net These frameworks often exhibit interesting properties for catalysis, supercapacitors, and fluorescence. nih.govresearchgate.net
The introduction of the 3-cyano group is expected to significantly expand this chemical space. As a trifunctional linker, it can increase the connectivity of the resulting framework. While the two carboxylate groups are likely to be the primary coordination sites, the cyano group can act in several ways:
As a secondary coordination site: It could bind to a metal center, increasing the dimensionality and stability of the network.
As a non-coordinating functional group: It could line the pores of the framework, creating a specific chemical environment with increased polarity and affinity for certain guest molecules like CO₂ or other polar substrates.
As a post-synthetic modification handle: The cyano group within the framework could be chemically transformed after the MOF is constructed, allowing for the introduction of new functionalities.
The electron-withdrawing nature of the cyano group would also influence the electronic structure of the linker, which can affect the luminescent properties of the resulting MOF, making it a candidate for chemical sensing applications.
| Linker | Functional Groups | Coordination Potential | Potential Impact on Frameworks |
| 2,6-Naphthalenedicarboxylic acid (2,6-NDC) | 2x Carboxylic Acid | Difunctional, linear linker | Forms 2D and 3D networks, often with high porosity. nih.govresearchgate.net |
| This compound | 2x Carboxylic Acid, 1x Cyano | Trifunctional linker | Higher connectivity, potential for novel topologies, functionalized pores, modulated electronic properties. |
Applications in Advanced Materials
Rational Design and Synthesis Strategies for Naphthalene-Based Dicarboxylic Acids
The creation of a naphthalene core bearing two carboxylic acid groups is a foundational step in the synthesis of the target molecule. Various methods have been developed to achieve this, primarily through oxidative reactions or by introducing carboxyl groups via carbonylation and carboxylation techniques.
Oxidative Routes to Dicarboxylated Naphthalene Frameworks
Oxidation of alkyl-substituted naphthalenes is a traditional and effective method for the synthesis of naphthalenedicarboxylic acids. numberanalytics.com This approach involves the conversion of alkyl side chains on the naphthalene ring into carboxylic acid functionalities using strong oxidizing agents. For instance, 2,6-naphthalenedicarboxylic acid has been prepared by the oxidation of 2-methyl-6-acetylnaphthalene. orgsyn.org Another method involves the oxidation of 2,6-diisopropylnaphthalene (B42965) in the presence of a catalyst system typically comprising cobalt, manganese, cerium, and bromine components to yield 2,6-naphthalenedicarboxylic acid.
A notable example of creating a dicarboxylic acid from a different aromatic system is the synthesis of 2-pyrone-4,6-dicarboxylic acid from the renewable resource gallic acid through oxidative cleavage. rsc.org Similarly, the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine (B50134) using selenium dioxide and silver nitrate (B79036) has been shown to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) in high yields. rsc.org While not naphthalene-based, these examples highlight the utility of oxidative methods in forming dicarboxylic acids on aromatic rings.
| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |
| 2-Methyl-6-acetylnaphthalene | Dilute Nitric Acid | 2,6-Naphthalenedicarboxylic acid | orgsyn.org |
| 2,6-Diisopropylnaphthalene | Co/Mn/Ce/Br catalyst | 2,6-Naphthalenedicarboxylic acid | |
| Gallic Acid | Not specified | 2-Pyrone-4,6-dicarboxylic acid | rsc.org |
| 2,3,5,6-Tetramethyl pyrazine | Selenium dioxide/Silver nitrate | 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate | rsc.org |
Carbonylation and Carboxylation Techniques for Aromatic Systems
Modern synthetic methods offer alternatives to direct oxidation, such as carbonylation and carboxylation reactions, which introduce carboxyl groups onto the aromatic ring. These techniques are valued for their potential to utilize carbon dioxide (CO2) as a C1 source, aligning with green chemistry principles. nih.govscirp.org
Direct C–H bond carboxylation of aromatic compounds using CO2 is an attractive route to aromatic carboxylic acids. chemistryviews.org Recent advancements have focused on developing catalytic systems that can achieve this transformation under milder conditions and with greater functional group tolerance. For example, a palladium(II) complex has been designed to catalyze the carboxylation of nonactivated arenes with CO2, requiring only a base as an additive. nih.gov Another approach utilizes a combined Brønsted base system, such as LiOtBu or LiOCEtMe2 with CsF and 18-crown-6, to facilitate the carboxylation of a variety of functionalized arenes. chemistryviews.org
Frustrated Lewis Pairs (FLPs) based on silicon and aluminum have also been shown to catalyze the carboxylation of aromatics with CO2, achieving good yields. scirp.org The mechanism involves the activation of CO2 by the FLP, followed by an electrophilic attack on the aromatic ring. scirp.org
Oxidative carbonylation represents another powerful strategy. For instance, the catalytic system of Pd(OAc)2/K2S2O8 has been used for the direct oxidative carbonylation of naphthalene to produce naphthalenecarboxylic acids. researchgate.net This method allows for the direct activation of C-H bonds for carbonylation. researchgate.net
| Method | Catalytic System/Reagents | Substrate | Product | Reference |
| Catalytic Carboxylation | Pd(II) complex, Base | Arenes | Aromatic carboxylic acids | nih.gov |
| Direct C-H Carboxylation | LiOtBu/CsF/18-crown-6, DMI | Functionalized arenes | Aromatic carboxylic acids | chemistryviews.org |
| FLP-Catalyzed Carboxylation | Si/Al Based FLPs | Aromatics (e.g., toluene) | Aromatic carboxylic acids | scirp.org |
| Oxidative Carbonylation | Pd(OAc)2/K2S2O8 | Naphthalene | Naphthalenecarboxylic acids | researchgate.net |
Regioselective Introduction of Cyano Functionality onto Naphthalene Rings
The introduction of a cyano (-CN) group at a specific position on the naphthalene ring is a critical step that requires high regioselectivity. The cyano group is a versatile functional handle in organic synthesis, capable of being converted into various other functionalities like carboxylic acids, amides, and amines. nih.gov
Cyanation via Nucleophilic Aromatic Substitution and Related Mechanisms
Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing a cyano group onto an aromatic ring, typically by displacing a leaving group like a halide. The classic Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a well-known example of this type of transformation. stackexchange.com Modern variations of this reaction are often catalytic in copper. wikipedia.org Palladium-catalyzed cyanations of aryl halides have also been extensively developed, using sources like KCN or Zn(CN)2. wikipedia.org
Direct C-H cyanation offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Organic photoredox catalysis has emerged as a powerful tool for this purpose. For instance, an acridinium (B8443388) photoredox catalyst can be used for the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) of alkoxy arenes with acetone (B3395972) cyanohydrin as the cyanide source. nsf.gov Another photoredox method facilitates the direct C-H cyanation of arenes, including naphthalene, with regioselectivity often favoring the 1-position. nih.gov
Ligand-promoted, non-directed C-H cyanation of arenes has also been achieved using palladium catalysis with 2-pyridone ligands. nih.gov This method shows broad substrate scope and functional group tolerance. nih.gov For naphthalene, this reaction yields a mixture of α and β cyanated products. nih.gov
| Method | Reagents/Catalyst | Substrate | Product | Reference |
| Rosenmund-von Braun Reaction | CuCN | Aryl Halide | Aryl Nitrile | stackexchange.com |
| Palladium-Catalyzed Cyanation | Pd catalyst, KCN or Zn(CN)2 | Aryl Halide | Aryl Nitrile | wikipedia.org |
| Photoredox C-H Cyanation | Acridinium photoredox catalyst, Acetone cyanohydrin | Alkoxy Arenes | Aryl Nitrile | nsf.gov |
| Organic Photoredox C-H Cyanation | Photoredox catalyst | Naphthalene | 1-Cyanonaphthalene | nih.gov |
| Ligand-Promoted C-H Cyanation | Pd catalyst, 2-pyridone ligand | Naphthalene | α- and β-Cyanonaphthalene | nih.gov |
Stereochemical Considerations in Cyano Group Introduction
In the context of introducing a cyano group onto an already substituted naphthalene dicarboxylic acid framework, the primary consideration is regioselectivity rather than stereochemistry at the cyano-bearing carbon, as this carbon is part of an aromatic system and thus planar. The directing effects of the existing carboxyl groups on the naphthalene ring will significantly influence the position of the incoming cyano group during electrophilic or nucleophilic substitution reactions.
| Synthesis Strategy | Description | Advantages | Disadvantages | Reference |
| Linear Synthesis | Sequential, step-by-step construction of the target molecule from a single starting material. | Simpler planning for less complex structures. | Overall yield decreases significantly with each step; can be time-consuming. | fiveable.mechemistnotes.comuniurb.it |
| Convergent Synthesis | Independent synthesis of key fragments of the target molecule, which are then combined. | Higher overall efficiency and yield; allows for parallel synthesis of fragments. | May require more complex planning and fragment coupling strategies. | fiveable.mechemistnotes.comwikipedia.org |
Isolation and Purification Protocols for Multifunctional Naphthalene Compounds
The isolation and purification of multifunctional naphthalene compounds, such as this compound, are critical steps to ensure the high purity required for their various applications. The methodologies employed are largely dependent on the physical and chemical properties of the target compound and the nature of the impurities present in the crude product. Standard laboratory and industrial techniques such as crystallization, recrystallization, and various forms of chromatography are commonly utilized.
Following synthesis, the initial isolation of the crude product is often achieved by precipitation. For naphthalenedicarboxylic acids, this can be induced by altering the pH of the reaction mixture. For instance, acidification of an aqueous solution of the dipotassium (B57713) salt of 2,6-naphthalenedicarboxylic acid with concentrated hydrochloric acid to a pH of 1 leads to its precipitation. orgsyn.org The solid product is then collected by filtration.
Subsequent purification is crucial to remove by-products, unreacted starting materials, and other contaminants. Recrystallization is a widely adopted method for purifying solid organic compounds. The choice of solvent is paramount and is determined by the solubility characteristics of the compound and impurities. For naphthalenedicarboxylic acid derivatives, a range of solvents can be employed. After precipitation, 2,6-naphthalenedicarboxylic acid can be further purified by suspending it in hot water (90–95°C), followed by filtration and successive washings with water, 50% ethanol, and 90% ethanol. orgsyn.org In other protocols, solvents such as acetic acid, toluene, or xylene have been suggested for washing the purified acid. google.com The process of repeated recrystallization is also effective for enhancing the purity of related compounds, such as regioisomers of tetrahydronaphthalene carboxylic acid.
For cyanobenzoic acid derivatives, a general purification protocol involves filtration of the precipitated product, followed by washing with water and subsequent drying. googleapis.com The specific conditions, such as temperature and the composition of the wash solvent, are optimized to maximize the removal of impurities while minimizing the loss of the desired product.
In cases where simple crystallization or recrystallization is insufficient to achieve the desired level of purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of aromatic carboxylic acids. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often the method of choice. nih.gov The retention of the compounds can be controlled by adjusting the pH and the composition of the mobile phase, which often consists of an aqueous buffer and an organic modifier. nih.gov For more challenging separations, ion-pairing agents can be added to the mobile phase to improve resolution. nih.gov
The following interactive table summarizes common purification techniques and conditions for naphthalene compounds and their derivatives based on available research findings.
| Compound Family | Purification Method | Solvents/Mobile Phase | Key Parameters | Reference |
| Naphthalenedicarboxylic Acids | Precipitation | Water, Hydrochloric Acid | pH adjustment to 1 | orgsyn.org |
| Naphthalenedicarboxylic Acids | Recrystallization/Washing | Water, Ethanol, Acetic Acid, Toluene, Xylene | Elevated temperatures (e.g., 90-95°C for water wash) | orgsyn.orggoogle.com |
| Cyanobenzoic Acids | Filtration and Washing | Water | Ambient or elevated temperatures | googleapis.com |
| Aromatic Carboxylic Acids | Reversed-Phase HPLC | Aqueous buffer with organic modifier | pH control, solvent gradient | nih.govnih.gov |
For the purification of crude 2,6-naphthalenedicarboxylic acid containing impurities like 2-formyl-6-naphthoic acid, a biotransformation method has also been developed. This process utilizes Pseudomonas sp. to convert the aldehyde impurity into the desired dicarboxylic acid, achieving a 100% yield under optimized conditions. nih.gov This demonstrates an innovative approach to purification that combines biological and chemical techniques.
Ultimately, the selection of an appropriate isolation and purification protocol is a multi-step process that may involve a combination of these techniques to yield this compound of the required purity for subsequent use.
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic techniques are fundamental tools for determining the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). While specific NMR data for this compound is not available, predictions can be made based on the parent compound, 2,6-naphthalenedicarboxylic acid. The ¹H NMR spectrum of 2,6-naphthalenedicarboxylic acid typically shows distinct signals for the aromatic protons. The introduction of a cyano group at the 3-position in this compound would be expected to induce significant shifts in the signals of the neighboring protons due to the electron-withdrawing nature of the nitrile group.
Similarly, the ¹³C NMR spectrum would be affected. The carbon atoms of the naphthalene ring, the carboxylic acid groups, and the cyano group would each exhibit characteristic chemical shifts. Computational chemistry could provide theoretical predictions for these shifts, offering valuable guidance for future experimental work.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids, the C=O stretch of the carbonyl groups, the C≡N stretch of the cyano group, and the C-H and C=C vibrations of the aromatic naphthalene ring. Analysis of the FT-IR spectrum of the related 2,6-naphthalenedicarboxylic acid reveals key vibrational modes that would likely be present, albeit shifted, in the spectrum of its 3-cyano derivative. researchgate.net
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable information about the molecular conformation, intermolecular interactions, and crystal packing of this compound.
Crystallographic Insights into Hydrogen Bonding and π-Stacking Interactions
Hydrogen bonding, particularly between the carboxylic acid groups, would be a dominant force in the crystal structure of this compound, likely leading to the formation of dimers or extended networks. Furthermore, the aromatic nature of the naphthalene core would facilitate π-stacking interactions, where the electron-rich π systems of adjacent molecules align. The interplay between these hydrogen bonds and π-stacking interactions would be crucial in determining the final crystal architecture. The presence of the polar cyano group could also introduce additional dipole-dipole interactions, further influencing the packing arrangement.
Directed Hydrogen Bonding Networks in this compound Systems
The molecular structure of this compound, featuring two carboxylic acid groups and a cyano group on a rigid naphthalene core, suggests that hydrogen bonding would be a dominant force in its crystal packing. The interplay between these functional groups is expected to give rise to a variety of predictable supramolecular synthons.
Carboxyl-Carboxyl Supramolecular Synthons
The carboxylic acid groups are strong hydrogen bond donors and acceptors and are highly likely to form robust supramolecular synthons. In the absence of other competing interactions, carboxylic acids typically form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. This is a common and highly predictable pattern in the crystal structures of dicarboxylic acids. libretexts.org It is anticipated that this compound would exhibit similar dimeric associations, leading to the formation of extended chains or tapes within its crystal lattice.
In aqueous solutions, the hydrogen bonding patterns of dicarboxylic acid salts can be more complex, involving water molecules as bridges between the carboxylate groups. nih.gov While the focus here is on the solid state, the propensity for strong hydrogen bond formation is a key characteristic of this class of compounds.
Nitrile-Directed Intermolecular Interactions
In the context of supramolecular chemistry, the cyano group is known to be a versatile functional group, capable of participating in various non-covalent interactions that can be harnessed in crystal engineering. researchgate.net For instance, in related structures, cyano groups have been shown to form specific interactions that guide the assembly of molecules into desired architectures. The presence of the cyano group in this compound introduces an additional element of control over the supramolecular assembly, potentially leading to unique packing motifs not observed in the parent naphthalene-2,6-dicarboxylic acid.
Aromatic π-π Stacking Interactions in Crystalline Assemblies
The presence of both electron-donating (in a relative sense, the naphthalene ring itself) and electron-withdrawing (cyano and carboxylic acid) groups can lead to what is known as "substituted benzene" type interactions, where the quadrupole moments of the aromatic rings are influenced by the substituents, favoring specific stacking geometries. rsc.org It is plausible that the cyano and carboxylic acid groups would induce a significant polarization of the naphthalene π-system, leading to strong and directional π-π stacking interactions that, in concert with hydrogen bonding, would dictate the three-dimensional architecture of the crystal. In many organic crystals, such interactions lead to the formation of layered or columnar structures. researchgate.net
Co-crystallization Phenomena Involving this compound as a Co-former
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. nih.govresearchgate.net By combining two or more different molecules in a crystalline lattice, it is possible to create new materials with tailored properties. This compound, with its array of functional groups, is an excellent candidate for use as a co-former in the design of multicomponent crystals.
Design Principles for Multicomponent Solid Forms
The design of co-crystals relies on the predictable formation of supramolecular synthons between the constituent molecules. researchgate.net For this compound, the carboxylic acid groups are prime sites for forming robust heterosynthons with complementary functional groups on a co-former molecule. For example, co-crystallization with molecules containing pyridine (B92270) or amide functionalities would likely lead to the formation of strong O-H···N or O-H···O=C hydrogen bonds, respectively. mdpi.com
The selection of a suitable co-former is often guided by the pKa relationship between the acidic and basic components. A ΔpKa (pKa of the base - pKa of the acid) between 0 and 3 is often indicative of co-crystal formation, while a larger difference may lead to salt formation. nih.gov The cyano group can also play a role in co-crystal design, potentially forming weaker hydrogen bonds or other directional interactions with the co-former.
A summary of potential co-formers and their likely interactions with this compound is presented in the table below.
| Co-former Functional Group | Potential Supramolecular Synthon with this compound |
| Pyridine | O-H···N (Carboxylic acid - Pyridine) |
| Amide | O-H···O=C (Carboxylic acid - Amide) |
| Alcohol | O-H···O (Carboxylic acid - Alcohol) |
| Another Carboxylic Acid | O-H···O (Carboxylic acid - Carboxylic acid dimer) |
Modulation of Supramolecular Synthons by Auxiliary Components
The introduction of an auxiliary component (a co-former) can significantly modulate the supramolecular synthons observed in the crystal structure of this compound. Instead of the homomeric carboxyl-carboxyl dimers that might be expected in the pure compound, the presence of a co-former with a stronger hydrogen bond acceptor group can lead to the preferential formation of heteromeric synthons.
Self-Assembly Mechanisms at Interfaces and in Solution
The self-assembly of this compound into ordered supramolecular structures is governed by a sophisticated interplay of non-covalent interactions, primarily driven by its distinct functional groups: the two carboxylic acid moieties and the cyano group, all attached to a rigid naphthalene core. The behavior of this molecule at interfaces and in solution is dictated by the energetic balance between intermolecular and molecule-substrate interactions, leading to the formation of complex, well-defined architectures.
At the liquid-solid interface, molecules of this compound are expected to form highly ordered, two-dimensional supramolecular structures. This assembly is largely directed by the strong and directional hydrogen bonds formed between the carboxylic acid groups of adjacent molecules. wikipedia.org Drawing parallels with the extensively studied 2,6-naphthalenedicarboxylic acid, it is anticipated that these molecules will form one-dimensional, hydrogen-bonded rows. scientificlabs.co.uk In these rows, the carboxylic acid groups will likely form classic dimer motifs, a common and stable arrangement for carboxylic acids in the solid state and on surfaces. wikipedia.org
The presence of the cyano group introduces additional complexity and control over the self-assembly process. The cyano group is a versatile functional group capable of participating in a variety of intermolecular interactions. acs.org Its partially negative nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid protons of neighboring molecules. Furthermore, the significant dipole moment of the cyano group can lead to dipole-dipole interactions, which can influence the packing and orientation of the molecules within the self-assembled layer. This is particularly relevant at interfaces where the interaction with the underlying substrate can also play a crucial role in determining the final supramolecular arrangement.
In solution, the self-assembly of this compound is highly dependent on the nature of the solvent. In non-polar solvents, the propensity for hydrogen bonding between the carboxylic acid groups is maximized, leading to the formation of discrete hydrogen-bonded assemblies or even supramolecular polymers. nih.gov The π-π stacking interactions between the naphthalene cores would further stabilize these assemblies.
In polar, protic solvents, the solvent molecules can compete for hydrogen bonding with the carboxylic acid groups, which can disrupt the formation of extended hydrogen-bonded networks. However, the hydrophobic nature of the naphthalene core might still drive the aggregation of the molecules. The cyano group's polarity could enhance solubility in more polar environments while also offering specific interaction sites for the formation of more complex, solvent-mediated assemblies. The balance between these competing interactions determines the size, shape, and stability of the supramolecular structures formed in solution.
The table below summarizes the key functional groups of this compound and their expected roles in the self-assembly process.
| Functional Group | Potential Intermolecular Interactions | Expected Role in Self-Assembly |
| Carboxylic Acid (-COOH) | Strong, directional hydrogen bonding (donor and acceptor) | Primary driving force for the formation of ordered rows and networks. |
| Naphthalene Core | π-π stacking, van der Waals forces | Contributes to the stability of the assemblies and influences molecular packing. |
| Cyano Group (-CN) | Dipole-dipole interactions, weak hydrogen bond acceptor | Modulates the packing and orientation of molecules within the assembly, provides additional stability. |
Further research into the specific self-assembly behavior of this compound at various interfaces and in different solvents would provide deeper insights into the intricate mechanisms governing the formation of its supramolecular architectures. Such studies would be invaluable for the rational design of novel functional materials based on this versatile building block.
Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 3 Cyanonaphthalene 2,6 Dicarboxylic Acid
Ligand Design and Diverse Coordination Modes of 3-Cyanonaphthalene-2,6-dicarboxylic Acid
The versatility of this compound as a ligand stems from the presence of both carboxylate and cyano functional groups. These groups can interact with metal centers in various ways, leading to a rich and diverse coordination chemistry. The rigid naphthalene (B1677914) core ensures that the resulting frameworks can possess robust and porous structures.
The carboxylate groups of the deprotonated 3-cyanonaphthalene-2,6-dicarboxylate ligand are the primary sites for coordination with metal ions. These groups can adopt several coordination modes, which significantly influences the final structure of the MOF. mdpi.com Common coordination modes observed for carboxylate groups include monodentate, bidentate chelating, and bidentate bridging. nih.gov In the context of naphthalene-dicarboxylic acid-based MOFs, the carboxylate groups have been shown to bridge metal centers, forming one-, two-, or three-dimensional networks. nih.govnih.govglobethesis.com For instance, in a holmium-based MOF, the naphthalene-2,6-dicarboxylate ligand utilizes its carboxylate groups to bridge Ho(III) centers, forming binuclear units that are further interconnected into a 2D network. nih.gov The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction temperature.
| Coordination Mode | Description | Structural Implication |
| Monodentate | One oxygen atom of the carboxylate group binds to a single metal center. | Can lead to terminal ligand positions or act as a simple linker. |
| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to the same metal center. | Forms a stable five-membered ring, often influencing the local geometry around the metal. |
| Bidentate Bridging (syn-syn) | Each oxygen atom of the carboxylate group binds to a different metal center on the same side of the carboxylate plane. | Creates robust connections between metal centers, leading to the formation of extended frameworks. |
| Bidentate Bridging (syn-anti) | Each oxygen atom of the carboxylate group binds to a different metal center on opposite sides of the carboxylate plane. | Offers flexibility in the framework structure. |
| Bidentate Bridging (anti-anti) | Each oxygen atom of the carboxylate group binds to a different metal center on the same side of the carboxylate plane, but with opposite orientations relative to the R-C bond. | Can result in more complex and interpenetrated network topologies. |
Table 1: Common coordination modes of carboxylate groups in MOFs.
The cyano (-C≡N) group on the this compound ligand introduces an additional layer of complexity and opportunity in the design of MOFs. The nitrogen atom of the cyano group possesses a lone pair of electrons and can coordinate to metal centers, acting as a Lewis base. This coordination can be either synergistic or competitive with the carboxylate groups.
In a synergistic scenario, both the carboxylate and cyano groups coordinate to different metal centers, potentially leading to higher-dimensional frameworks with increased connectivity and stability. This can also create specific pockets or channels within the MOF structure, which can be exploited for selective guest binding.
Conversely, the coordination of the cyano group can be competitive with the carboxylate groups. Depending on the reaction conditions and the affinity of the metal center for nitrogen versus oxygen donors, the cyano group might coordinate in preference to, or to the exclusion of, one of the carboxylate groups. In some cases, the cyano group may not participate in coordination at all, remaining as a pendant functional group within the pores of the MOF. nih.gov This uncoordinated cyano group can then be available for post-synthetic modification, allowing for the introduction of new functionalities into the framework after its initial construction.
The interplay between the coordinating ability of the carboxylate and cyano groups is a key factor in determining the final topology and properties of the resulting MOF. Careful selection of metal ions with varying affinities for N- and O-donor ligands can be used to control the coordination behavior and steer the synthesis towards desired structures.
Synthetic Methodologies for Metal-Organic Framework Construction
The synthesis of MOFs from this compound and metal ions is typically achieved through several methods, with the choice of method influencing the crystallinity, morphology, and purity of the final product.
Solvothermal and hydrothermal syntheses are the most common methods for preparing MOFs. lucp.net These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. lucp.netscispace.com When the solvent is water, the method is termed hydrothermal. lucp.netnih.gov The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF. espublisher.com A variety of solvents can be used in solvothermal synthesis, with N,N-dimethylformamide (DMF) being a popular choice. nih.gov The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are critical parameters that can be tuned to control the size, shape, and even the topology of the resulting MOF crystals. espublisher.comnih.gov For instance, different phases of yttrium-naphthalene-2,6-dicarboxylate MOFs were obtained by varying the modulator in a solvothermal synthesis. nih.gov
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional solvothermal methods for MOF production. rsc.org This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to significantly shorter reaction times, often from days or hours to minutes. nih.govrsc.org The rapid heating can also lead to faster nucleation and crystal growth, potentially resulting in smaller, nano-sized crystals and high yields. rsc.orgrsc.org Several studies have demonstrated the successful synthesis of MOFs using microwave heating, including those based on dicarboxylic acid linkers. nih.govnih.gov While direct microwave synthesis of a cyano-functionalized MOF from this compound might be challenging, microwave-assisted post-synthetic modification has been shown to be an effective route for introducing cyano groups into a pre-formed MOF. nih.gov
| Synthetic Method | Typical Conditions | Advantages | Disadvantages |
| Solvothermal/Hydrothermal | High temperature (100-260°C), High pressure, Long reaction times (hours to days) | High crystallinity, Good for growing large single crystals | Energy intensive, Long reaction times |
| Microwave-Assisted | Microwave irradiation, Shorter reaction times (minutes to hours) | Rapid synthesis, High yields, Can produce nano-sized crystals | May not be suitable for all MOF systems, Potential for uneven heating |
Table 2: Comparison of common synthetic methods for MOFs.
Structural Characteristics and Topological Diversity of this compound-Based MOFs
The resulting frameworks can range from one-dimensional chains to two-dimensional layers and three-dimensional networks. globethesis.comresearchgate.net For example, MOFs constructed from naphthalene-2,6-dicarboxylic acid have been shown to form 2D layered structures with a (4,4) topology, as well as more complex 3D interpenetrated networks. nih.govnih.gov The introduction of the cyano group can lead to even greater structural complexity. Depending on whether the cyano group participates in coordination, it can act as a node, a spacer, or a pendant functional group, leading to different network topologies. The use of auxiliary ligands in conjunction with this compound can also be employed to control the dimensionality and topology of the resulting framework. researchgate.net The topological diversity of these MOFs is a key area of research, as it allows for the rational design of materials with specific pore sizes and shapes for targeted applications. nih.govresearchgate.net
Channel Systems and Accessibility in MOF Architectures
The channel systems and their accessibility in MOFs are critical for applications such as catalysis and separations. For MOFs derived from this compound, the cyano groups would line the channels, directly impacting their size, shape, and chemical functionality.
Post-Synthetic Modification and Functionalization of MOFs for Tailored Properties
Post-synthetic modification (PSM) is a powerful strategy to introduce or alter functional groups within a pre-existing MOF structure, allowing for the tailoring of its properties for specific applications. acs.orgrsc.org The cyano group in MOFs derived from this compound represents a prime target for a variety of post-synthetic transformations.
Although no specific examples of PSM on MOFs from this compound are reported in the literature, the reactivity of the nitrile group is well-established in organic chemistry. Potential PSM reactions on a cyano-functionalized MOF could include:
Reduction to an amine: The cyano group can be reduced to a primary amine (-CH₂NH₂), which can then undergo a plethora of subsequent reactions, such as amide or imine formation. This would drastically change the chemical nature of the pore environment from Lewis basic (cyano) to Brønsted basic (amine).
Hydrolysis to a carboxylic acid: The nitrile can be hydrolyzed to a carboxylic acid group (-COOH), introducing acidic sites within the pores.
Cycloaddition reactions: The cyano group can participate in [2+3] cycloaddition reactions with azides to form tetrazoles, which are known to have a high affinity for CO₂ and can also act as proton conductors.
Coordination to metal ions: The nitrogen atom of the cyano group possesses a lone pair of electrons and can coordinate to metal ions introduced into the pores post-synthetically. This can be used to create single-atom catalysts or enhance gas sorption properties.
The success of these modifications would depend on the accessibility of the cyano groups within the MOF channels and the stability of the framework under the required reaction conditions. The ability to perform PSM on the cyano group makes this compound a highly attractive ligand for the development of functional MOFs with tailored properties.
Polymerization Chemistry and Applications in Macromolecular Science
Utilization of 3-Cyanonaphthalene-2,6-dicarboxylic Acid as a Monomer in Condensation Polymerization
Condensation polymerization is a fundamental process in polymer chemistry where monomers, each bearing at least two reactive functional groups, react to form a polymer with the concurrent elimination of a small molecule, such as water. libretexts.orglibretexts.org Dicarboxylic acids are a classic example of monomers used in this type of polymerization, reacting with diols to form polyesters or with diamines to form polyamides. libretexts.orglibretexts.org
This compound, with its two carboxylic acid groups, is structurally suited to act as a monomer in condensation polymerization. The rigid, aromatic naphthalene (B1677914) backbone is a desirable feature for creating polymers with high thermal stability and mechanical strength. The presence of the cyano (nitrile) group is expected to further influence the polymer's properties, including its polarity, solubility, and intermolecular interactions. tandfonline.comnumberanalytics.com
While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the principles of polycondensation provide a clear framework for its potential applications. The reactivity of its carboxylic acid groups would allow it to be incorporated into polymer chains through the formation of ester or amide linkages.
Synthesis of High-Performance Polyesters
High-performance polyesters are often synthesized from aromatic dicarboxylic acids due to the rigidity and thermal stability imparted by the aromatic rings. researchgate.net The synthesis typically involves the reaction of a dicarboxylic acid, or its more reactive derivative like a diacid chloride, with a diol. researchgate.net For instance, the well-known polyester (B1180765), polyethylene (B3416737) naphthalate (PEN), is produced from 2,6-naphthalenedicarboxylic acid and ethylene (B1197577) glycol and exhibits superior barrier properties and thermal resistance compared to polyethylene terephthalate (B1205515) (PET). wikipedia.org
Theoretically, this compound could be used in a similar fashion to produce novel polyesters. The polycondensation reaction would proceed via esterification with a suitable diol, such as ethylene glycol, 1,4-butanediol, or more complex diols designed to achieve specific properties. The reaction can be carried out through melt polycondensation at high temperatures under vacuum to drive the removal of the water byproduct and achieve high molecular weights. researchgate.net Alternatively, solution polymerization could be employed, particularly if the resulting polymer has limited solubility.
The incorporation of the cyano group is anticipated to enhance the polarity of the resulting polyester. This could lead to stronger intermolecular dipole-dipole interactions, potentially affecting the polymer's melting point, glass transition temperature, and mechanical properties. numberanalytics.comlu.se
Formation of Specialty Polyamides
Polyamides, such as Nylon and Kevlar, are renowned for their exceptional strength, toughness, and thermal resistance, properties that are largely attributed to the strong hydrogen bonding between the amide linkages. youtube.comchemguide.co.uk The synthesis of aromatic polyamides, or aramids, involves the polycondensation of an aromatic dicarboxylic acid with an aromatic diamine. chemguide.co.uk
This compound could serve as the dicarboxylic acid monomer in the synthesis of specialty polyamides. By reacting it with various aromatic or aliphatic diamines, a new class of polyamides with a cyanonaphthalene moiety in the backbone could be created. The polymerization would form amide bonds with the elimination of water.
The presence of the cyano group in these polyamides would likely have a significant impact on their properties. The strong polarity of the nitrile group could disrupt the regular packing of the polymer chains and affect the hydrogen bonding that is characteristic of polyamides. tandfonline.com This might influence the polymer's crystallinity, solubility, and mechanical behavior. It could also enhance the polymer's affinity for polar solvents and potentially improve its processability. mdpi.com
Influence of Naphthalene Dicarboxylate Moieties on Polymer Properties
The inclusion of naphthalene dicarboxylate units in a polymer backbone generally leads to a significant enhancement of its physical and thermal properties compared to their benzene-based counterparts. acs.org This is primarily due to the rigid and planar structure of the naphthalene ring system.
Polymers derived from 2,6-naphthalenedicarboxylic acid, for example, typically exhibit:
Higher Glass Transition Temperature (Tg): The rigidity of the naphthalene unit restricts the rotational freedom of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. acs.org
Improved Mechanical Strength and Modulus: The stiffness of the naphthalene moiety contributes to a higher tensile strength and modulus of the resulting polymer.
Enhanced Thermal Stability: The aromatic nature of the naphthalene ring provides excellent resistance to thermal degradation.
Better Barrier Properties: The dense packing of polymer chains containing naphthalene units can lead to reduced permeability to gases and liquids. surrey.ac.uk
While direct data for polymers from this compound is scarce, it is reasonable to expect that the naphthalene dicarboxylate portion of the monomer would impart similar benefits of rigidity and thermal stability to the polymer backbone.
Strategies for Incorporating Cyanonaphthalene Functionality into Polymer Backbones
The primary strategy for incorporating the this compound functionality into a polymer backbone is through condensation polymerization. The specific method chosen would depend on the desired polymer (polyester or polyamide) and the properties of the comonomers.
For Polyesters:
Melt Polycondensation: This is a common industrial process where the dicarboxylic acid and diol are heated above the melting point of the resulting polymer. A catalyst is often used, and a vacuum is applied to remove the water byproduct, driving the reaction towards the formation of a high molecular weight polymer. researchgate.net
Solution Polycondensation: If the polymer is not melt-processable or is sensitive to high temperatures, solution polymerization can be used. The monomers are dissolved in a high-boiling point solvent, and the reaction is carried out at a lower temperature. The water byproduct may be removed by azeotropic distillation.
Interfacial Polycondensation: This method involves dissolving the diacid chloride (the more reactive derivative of the dicarboxylic acid) in an organic solvent and the diol in an aqueous alkaline solution. The polymerization occurs rapidly at the interface of the two immiscible liquids.
For Polyamides:
Low-Temperature Solution Polycondensation: This is a widely used method for preparing high-molecular-weight aromatic polyamides. The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride or calcium chloride to keep the growing polymer in solution. The use of a diacid chloride is common in this method.
High-Temperature Solution Polycondensation: Similar to polyester synthesis, this involves reacting the dicarboxylic acid and diamine in a high-boiling solvent at elevated temperatures.
The choice of strategy would need to consider the reactivity of the this compound and the solubility of the resulting polymer, which will be influenced by the cyano group.
Structure-Property Relationships in Novel this compound-Derived Polymers
The relationship between the molecular structure of a polymer and its macroscopic properties is a central theme in polymer science. For hypothetical polymers derived from this compound, the structure-property relationships would be governed by the interplay of the rigid naphthalene core and the polar cyano group.
Expected Influence of the Cyano Group:
Polarity and Intermolecular Forces: The nitrile group is highly polar. numberanalytics.com Its presence would introduce strong dipole-dipole interactions between polymer chains. These interactions, in addition to the van der Waals forces from the naphthalene rings, would significantly influence the polymer's thermal and mechanical properties. lu.se
Solubility: The increased polarity due to the cyano group might enhance the solubility of the polymers in polar organic solvents, which could be advantageous for processing. tandfonline.com
Crystallinity: The presence of the cyano group, which is a side group on the naphthalene ring, could disrupt the symmetry of the polymer chain. This might hinder the ability of the chains to pack into a regular crystalline lattice, potentially leading to more amorphous or semi-crystalline polymers. This could, in turn, affect the mechanical properties and solvent resistance.
Dielectric Properties: The high polarity of the nitrile group would likely result in polymers with a higher dielectric constant, which could be of interest for applications in electronics. tandfonline.com
The following table summarizes the anticipated properties of polymers derived from this compound based on the known effects of its constituent functional groups.
| Property | Anticipated Influence of 3-Cyanonaphthalene-2,6-dicarboxylate Moiety | Rationale |
| Glass Transition Temperature (Tg) | High | The rigid naphthalene backbone restricts chain mobility. The polar cyano group increases intermolecular forces. lu.seacs.org |
| Thermal Stability | High | The aromatic naphthalene structure is inherently stable at high temperatures. The nitrile group also contributes to thermal stability. lu.se |
| Mechanical Strength | High | The rigid backbone structure leads to a stiff and strong material. |
| Solubility | Potentially improved in polar solvents | The polar cyano group can enhance interactions with polar solvent molecules. tandfonline.com |
| Crystallinity | Potentially reduced | The asymmetric placement of the cyano group may disrupt chain packing and hinder crystallization. |
| Dielectric Constant | Increased | The highly polar nitrile group will increase the overall polarity of the polymer. tandfonline.com |
Computational and Theoretical Investigations of 3 Cyanonaphthalene 2,6 Dicarboxylic Acid Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Analysis of Molecular Orbitals and Charge Distribution
A DFT analysis of 3-cyanonaphthalene-2,6-dicarboxylic acid would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics. For instance, in related dicyanonaphthalene molecules, DFT calculations using the B3LYP functional have been employed to determine total energies, electronic states, and energy gaps. It was observed that the addition of cyano groups generally leads to a reduction in the HOMO-LUMO energy gap.
The charge distribution within the molecule, influenced by the electron-withdrawing cyano and carboxylic acid groups, can also be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the electrophilic and nucleophilic sites within the molecule, providing a map of its chemical reactivity.
Computational Elucidation of Reaction Mechanisms and Energetics
DFT is a powerful tool for exploring the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in cycloaddition reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed, step-by-step understanding of the reaction mechanism. For example, DFT has been used to investigate the stereoselective [2+2] cycloaddition of arylalkylketenes with electron-deficient benzaldehydes, demonstrating its utility in elucidating complex reaction pathways and predicting stereochemical outcomes. nih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. scispace.com A QTAIM analysis of this compound would allow for the characterization of its covalent and non-covalent interactions.
By locating bond critical points and analyzing the properties of the electron density at these points (such as the density itself, its Laplacian, and the bond ellipticity), one can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. This would provide a detailed picture of the bonding within the naphthalene (B1677914) core and the interactions involving the cyano and carboxylic acid substituents.
Noncovalent Interaction (NCI) Plot Analysis for Supramolecular Interactions
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and assembly of molecules. The NCI plot method is a visualization technique that reveals weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its reduced gradient. researchgate.netresearchgate.net
For this compound, NCI plot analysis would be particularly insightful for understanding how molecules interact with each other in the solid state or in solution. It could visualize the hydrogen bonding networks formed by the carboxylic acid groups and any weaker interactions involving the cyano group and the aromatic system. Studies on related molecules like 1-cyanonaphthalene have used NCI plots to identify weak intramolecular interactions. The different types of noncovalent interactions are typically color-coded in the resulting plots, with green indicating weak van der Waals forces, blue representing strong attractive interactions like hydrogen bonds, and red signifying repulsive steric clashes.
Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly Processes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular motions, and self-assembly processes.
An MD simulation of this compound, either in solution or in a condensed phase, would reveal its conformational flexibility, such as the rotation of the carboxylic acid groups. Furthermore, simulations of multiple molecules could predict how they self-assemble into larger structures, such as dimers, layers, or even more complex architectures, driven by intermolecular forces like hydrogen bonding and π-π stacking. Such simulations have been successfully used to predict the assembly structures of other complex organic molecules.
Emerging Research Frontiers and Prospective Applications
Development of Advanced Synthetic Methodologies for Enhanced Scalability
Currently, there are no established, scalable synthetic routes specifically for 3-Cyanonaphthalene-2,6-dicarboxylic acid found in the public domain. The synthesis of related cyanated naphthalenecarboxylic acids often involves multi-step processes that can be complex and may not be readily adaptable for large-scale production. nih.gov For instance, the synthesis of other isomers has involved strategies like the Diels-Alder reaction followed by cyanation, but these methods have not been explicitly applied to this specific isomer. nih.gov The development of efficient and scalable synthetic methodologies would be the first crucial step towards unlocking the potential of this compound. Future research would likely focus on late-stage functionalization of 2,6-naphthalenedicarboxylic acid derivatives or novel cyclization strategies to construct the cyanated naphthalene (B1677914) core.
Functional Material Design Beyond Traditional Applications (e.g., advanced sensing, heterogeneous catalysis, energy storage)
While 2,6-naphthalenedicarboxylic acid is a known building block for materials, the introduction of a cyano group could significantly alter its functionality for advanced applications.
Advanced Sensing: The cyano group can act as a binding site for specific analytes or as a fluorescent quencher/enhancer. MOFs constructed from a cyano-functionalized linker could potentially be designed for the selective sensing of metal ions, small molecules, or gases. acs.orgacs.org The electron-withdrawing nature of the cyano group could also modulate the luminescence properties of the parent framework, making it a candidate for ratiometric sensing.
Heterogeneous Catalysis: The incorporation of cyano groups into the pores of a MOF can alter the chemical environment and influence the catalytic activity for specific organic transformations. While no catalytic studies on materials derived from this compound have been reported, related functionalized frameworks have shown promise in this area.
Energy Storage: Organic electrode materials for batteries are an active area of research. The redox properties of the naphthalene core, potentially modified by the cyano group, could be explored for applications in sodium-ion or other battery technologies. Research on related dicarboxylate-based anodes has shown promising results. researchgate.net
Integration into Hybrid Organic-Inorganic Materials
The dicarboxylic acid functionality makes this compound an ideal organic linker for the construction of hybrid organic-inorganic materials, particularly MOFs. researchgate.net The cyano group could offer an additional coordination site for metal ions or participate in hydrogen bonding interactions, influencing the resulting framework's topology, porosity, and stability. researchgate.net The creation of such hybrid materials would be a primary avenue for exploring the properties of this elusive compound.
Predictive Modeling and Rational Design of this compound-Based Architectures
In the absence of experimental data, computational methods and predictive modeling would be invaluable tools for anticipating the properties of materials based on this compound. rsc.org Density Functional Theory (DFT) calculations could predict the electronic structure, coordination behavior, and potential for applications in sensing and catalysis. Molecular dynamics simulations could be employed to understand the stability and guest-host interactions within hypothetical MOFs constructed from this linker. Such in-silico studies could guide future synthetic efforts and prioritize research directions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing high-purity 3-Cyanonaphthalene-2,6-dicarboxylic acid?
- Methodological Answer : Start with naphthalene-2,6-dicarboxylic acid (CAS 1141-38-4) as a precursor . Introduce the cyano group at the 3-position via nitrile substitution or cyanation reactions, such as using copper(I) cyanide under controlled conditions. Purification can be achieved through recrystallization in acetic acid or ethanol, as demonstrated for analogous dicarboxylic acid derivatives . Monitor purity via elemental analysis and H-NMR, ensuring spectral alignment with theoretical predictions (e.g., δ 7.47–7.84 ppm for aromatic protons in naphthalene derivatives) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm carboxylate (C=O, ~1700 cm) and cyano (C≡N, ~2200 cm) functional groups .
- H/C-NMR : Assign aromatic proton environments (e.g., δ 7.4–8.0 ppm) and carboxylate/cyano carbon signals .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity, referencing retention times of naphthalene-2,6-dicarboxylic acid derivatives .
Q. How does the solubility of this compound influence its reactivity in aqueous vs. organic solvents?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for coordination chemistry applications , and in glacial acetic acid for esterification or polymerization reactions . Compare reaction yields in aqueous (pH-dependent deprotonation of carboxylates) vs. non-aqueous media, noting potential side reactions involving the cyano group .
Advanced Research Questions
Q. What strategies optimize the design of metal-organic frameworks (MOFs) using this compound as a ligand?
- Methodological Answer :
- Ligand Design : Utilize the rigid naphthalene backbone and bifunctional carboxylate/cyano groups to enhance structural stability .
- Metal Selection : Test transition metals (e.g., Zn, Cu) for coordination preferences, as shown for naphthalene-2,6-dicarboxylic acid in 2D polymers .
- Characterization : Use single-crystal X-ray diffraction to resolve coordination geometry and TGA-FTIR to assess thermal stability (e.g., decomposition >300°C) .
Q. How does the cyano substituent affect the photophysical properties of naphthalene-dicarboxylic acid derivatives?
- Methodological Answer : Synthesize divinylnaphthalene analogs (e.g., 2,6-divinylnaphthalene ) and compare UV-Vis/fluorescence spectra. The electron-withdrawing cyano group may redshift absorption bands and alter HOMO-LUMO gaps, which can be modeled via DFT (e.g., B3LYP/LanL2DZ for spin-polarized orbitals) .
Q. What experimental approaches resolve contradictions in bioactivity data for cyano-substituted dicarboxylic acid complexes?
- Methodological Answer :
- Dose-Response Studies : Use standardized microbial assays (e.g., MIC testing) to compare free ligand vs. metal complexes, as done for pyridine-2,6-dicarboxylic acid derivatives .
- Risk of Bias Mitigation : Follow guidelines from Table C-7 (randomized dosing, concealed allocation) to ensure reproducibility in animal studies .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
